molecular formula C16H17ClN2O2 B5806038 N-[3-chloro-4-(1-piperidinyl)phenyl]-2-furamide

N-[3-chloro-4-(1-piperidinyl)phenyl]-2-furamide

Cat. No. B5806038
M. Wt: 304.77 g/mol
InChI Key: DGYAXINEWHFMHW-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(1-piperidinyl)phenyl]-2-furamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for breaking down the inhibitory neurotransmitter GABA in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications in the treatment of epilepsy, addiction, and anxiety disorders.

Mechanism of Action

N-[3-chloro-4-(1-piperidinyl)phenyl]-2-furamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-[3-chloro-4-(1-piperidinyl)phenyl]-2-furamide increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission. This can have a calming effect on the brain, which may be beneficial in the treatment of epilepsy, addiction, and anxiety disorders.
Biochemical and physiological effects:
N-[3-chloro-4-(1-piperidinyl)phenyl]-2-furamide has been shown to increase the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission. This can have a number of physiological effects, including a calming effect on the brain, reduced seizure activity, and reduced drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-chloro-4-(1-piperidinyl)phenyl]-2-furamide in lab experiments is its potency and specificity as a GABA aminotransferase inhibitor. This allows researchers to study the effects of enhanced GABAergic neurotransmission in a controlled manner. One limitation of using N-[3-chloro-4-(1-piperidinyl)phenyl]-2-furamide is its potential toxicity at high doses, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on N-[3-chloro-4-(1-piperidinyl)phenyl]-2-furamide. One area of interest is its potential therapeutic applications in the treatment of epilepsy, addiction, and anxiety disorders. Another area of interest is its potential use as a tool for studying the role of GABAergic neurotransmission in the brain. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[3-chloro-4-(1-piperidinyl)phenyl]-2-furamide, as well as its potential limitations and toxicity.

Synthesis Methods

N-[3-chloro-4-(1-piperidinyl)phenyl]-2-furamide can be synthesized through a multi-step process involving the reaction of 3-chloro-4-(1-piperidinyl)aniline with furfurylamine, followed by cyclization and subsequent purification steps. The final product is a white crystalline solid with a melting point of 161-163°C.

Scientific Research Applications

N-[3-chloro-4-(1-piperidinyl)phenyl]-2-furamide has been extensively studied for its potential therapeutic applications. In preclinical studies, N-[3-chloro-4-(1-piperidinyl)phenyl]-2-furamide has been shown to be effective in reducing seizures in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

N-(3-chloro-4-piperidin-1-ylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c17-13-11-12(18-16(20)15-5-4-10-21-15)6-7-14(13)19-8-2-1-3-9-19/h4-7,10-11H,1-3,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYAXINEWHFMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-chloro-4-(piperidin-1-yl)phenyl]furan-2-carboxamide

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